molecular formula C7H6N2O2 B12343774 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one

Cat. No.: B12343774
M. Wt: 150.13 g/mol
InChI Key: VYXRZGJGRGOYGP-UHFFFAOYSA-N
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Description

5-Methyl-4aH-furo[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a furan ring fused to a pyrimidinone core. Its structural uniqueness lies in the methyl substitution at position 5, which enhances steric and electronic interactions with biological targets . Key synthetic routes involve Ullmann coupling for N-aryl functionalization at position 4, enabling diverse derivatization .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3,5H,1H3

InChI Key

VYXRZGJGRGOYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC=NC(=O)C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired furo[2,3-d]pyrimidinone derivative .

Industrial Production Methods

While specific industrial production methods for 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Substituent Effects

Thieno[2,3-d]Pyrimidin-4-One Derivatives
  • Core Structure : Replaces the furan ring with a thiophene moiety, altering electronic properties and binding affinity.
  • Activity: Thienopyrimidinones exhibit moderate antibacterial activity but are generally less potent than reference drugs like ampicillin. For example, derivatives 73a–i showed MIC values of 12.5–25 µg/mL against B. subtilis and E. coli, compared to 12.5 µg/mL for ampicillin .
  • Key Substituents : Electron-withdrawing groups (e.g., 4-F-PhCH2CH2 in 67d ) improve IC50 values (0.42 µM) as PglD inhibitors .
Pyrido[2,3-d]Pyrimidin-4-One Derivatives
  • Core Structure : Incorporates a pyridine ring instead of furan, enhancing π-stacking interactions.
  • Activity : Derivatives with electron-donating groups (e.g., 13–16 ) showed superior antifungal activity against C. albicans compared to fluconazole .
2,3-Dimethylthieno[2,3-d]Dihydropyrrolo[1,2-a]Pyrimidin-4-One (Compound 5)
  • Structure : Features a dimethyl-substituted thiophene and a pyrrolidine ring.
  • Activity : Exhibited the highest cytotoxic activity (IC50: 8.2 µM on HeLa cells) among derivatives 5–8 , highlighting the importance of methyl groups in enhancing potency .
4-Substituted-5-Methyl-Furo[2,3-d]Pyrimidines
  • Structure : Methyl at position 5 and diverse N4-aryl substitutions (e.g., compounds 3, 4, 9 ).
  • Activity : Potent microtubule depolymerizers (IC50: 0.9–1.2 µM for tubulin inhibition), comparable to combretastatin A-4 (CA-4) .
Table 1: Cytotoxic and Tubulin-Targeting Activities
Compound Class Example Compound IC50 (Tubulin) Cytotoxicity (HeLa Cells) Key Mechanism
5-Methyl-furopyrimidines Compound 4 0.9 µM 1.8 µM Microtubule depolymerization
Thienopyrimidinones 67d 0.42 µM* N/A PglD inhibition
Pyridopyrimidinones Compound 13 N/A MIC: 12.5 µg/mL (fungal) Antifungal
2,3-Dimethylthienopyrimidines Compound 5 N/A 8.2 µM Cytotoxic

*IC50 for PglD inhibition.

Table 2: Antimicrobial Activity (MIC in µg/mL)
Compound Class B. subtilis E. coli S. aureus C. albicans
Thienopyrimidinones 25 12.5 25 N/A
Pyridopyrimidinones 12.5 25 25 6.25*
Ampicillin 12.5 12.5 12.5 N/A

Antifungal activity against *C. albicans.

Drug Resistance Profiles

  • 5-Methyl-Furopyrimidines : Compounds 3, 4, 6–9 circumvent Pgp and βIII-tubulin-mediated resistance, critical for overcoming paclitaxel resistance .
  • Thienopyrimidinones: Limited evidence on resistance mechanisms but show broad-spectrum activity against Gram-negative bacteria .

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